molecular formula C9H10N2O B1587318 3-Methyl-3,4-Dihydroquinazolin-2(1h)-One CAS No. 24365-65-9

3-Methyl-3,4-Dihydroquinazolin-2(1h)-One

Cat. No. B1587318
CAS RN: 24365-65-9
M. Wt: 162.19 g/mol
InChI Key: GINUUQLRYXHAPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

MDQ has been synthesized in eco-friendly ways. Chen et al. (2007) achieved high to excellent yields through direct cyclocondensation in ionic liquids, a green chemistry approach that eliminates the need for additional catalysts. Research by Niknam et al. (2011) and Ghorbani‐Choghamarani and Zamani (2012) illustrates advanced catalysis methods for synthesizing MDQ derivatives.


Molecular Structure Analysis

The molecular weight of MDQ is 162.19 g/mol. The InChI Key is GINUUQLRYXHAPB-UHFFFAOYSA-N.


Chemical Reactions Analysis

MDQ has been involved in one-pot, multi-component reactions using silica-bonded N-propylsulfamic acid and l-pyrrolidine-2-carboxylic acid-4-hydrogen sulfate as catalysts.


Physical And Chemical Properties Analysis

The IUPAC Name of MDQ is 3-methyl-1,4-dihydroquinazolin-2-one. More detailed physical and chemical properties are not available in the retrieved papers.

Scientific Research Applications

Eco-Friendly Synthesis in Ionic Liquids

3-Methyl-3,4-Dihydroquinazolin-2(1h)-One, a derivative of 2,3-Dihydroquinazolin-4(1H)-one, has been synthesized in eco-friendly ways. Chen et al. (2007) achieved high to excellent yields through direct cyclocondensation in ionic liquids, a green chemistry approach that eliminates the need for additional catalysts (Chen et al., 2007).

Catalysis and Synthesis Techniques

Research by Niknam et al. (2011) and Ghorbani‐Choghamarani and Zamani (2012) illustrates advanced catalysis methods for synthesizing 3-Methyl-3,4-Dihydroquinazolin-2(1h)-One derivatives. These involve one-pot, multi-component reactions using silica-bonded N-propylsulfamic acid and l-pyrrolidine-2-carboxylic acid-4-hydrogen sulfate as catalysts, respectively (Niknam et al., 2011); (Ghorbani‐Choghamarani & Zamani, 2012).

Antimicrobial Potential

El-zohry and Abd-Alla (2007) investigated 3-Methyl-3,4-Dihydroquinazolin-2(1h)-One derivatives for antimicrobial properties. These derivatives showed promise against both Gram-positive and Gram-negative bacteria, highlighting its potential in medical research (El-zohry & Abd-Alla, 2007).

Environmental Impact and Green Chemistry

Research has focused on environmentally benign methods for synthesizing 3-Methyl-3,4-Dihydroquinazolin-2(1h)-One. Azimi and Azizian (2016), for instance, developed a one-pot synthesis method that emphasizes eco-friendly techniques, contributing to sustainable chemistry practices (Azimi & Azizian, 2016).

Novel Synthesis Approaches and Applications

Ramana et al. (2016) explored a novel, catalyst-free approach for synthesizing functionalized derivatives, demonstrating a sustainable method for creating a library of 3,4-dihydroquinazolin-2(1H)-one derivatives under neutral conditions. This research expands the potential applications of these compounds in various fields (Ramana et al., 2016).

Safety And Hazards

The safety data sheet for MDQ indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Future Directions

MDQ and its derivatives have shown promise in various fields of research. For instance, they have been investigated for antimicrobial properties, and their antitrypanosomal activity has been evaluated . Future research may focus on exploring these and other potential applications of MDQ and its derivatives.

properties

IUPAC Name

3-methyl-1,4-dihydroquinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-11-6-7-4-2-3-5-8(7)10-9(11)12/h2-5H,6H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINUUQLRYXHAPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397239
Record name 3,4-Dihydro-3-methyl-2(1H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-3,4-Dihydroquinazolin-2(1h)-One

CAS RN

24365-65-9
Record name 3,4-Dihydro-3-methyl-2(1H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dihydro-3-methyl-2(1H)-quinazolinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1,1'-Carbonyl-diimidazole (16.7 g) is added to a solution of 2-(methylaminomethyl)-aniline (11.2 g) in anhydrous THF (30 ml) under nitrogen. The reaction mixture is refluxed for about 24 hours, stirred for 48 hours at RT and filtered. The filtered precipitate is suspended in 2N HCl for about 40 minutes, filtered, and the filtered solid washed with water and air dried, affording the desired product, M.P. 202°-206.5° C., used in the next step without further purification.
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
OJ Jesumoroti, RM Beteck, LJ Legoabe - Drug Research, 2021 - thieme-connect.com
Sleeping sickness, caused by trypanosomes, is a debilitating, neglected tropical disease wherein current treatments suffer from several drawbacks such as toxicity, low activity, and poor …
Number of citations: 4 www.thieme-connect.com
L Marais, A Petzer, JP Petzer, LJ Legoabe - Molecular Diversity, 2020 - Springer
Quinazolinone compounds are of interest in medicinal chemistry since they display a wide range of biological properties. In the present study, a series of C6- and N1-substituted 3-…
Number of citations: 5 link.springer.com
S Farooq, A Mazhar, N Ullah - Arabian Journal of Chemistry, 2020 - Elsevier
A series of novel 3, 4-dihydro-3-methyl-2(1H)-quinazolinone derivatives with substituted amine moieties (1–13) and substituted aldehyde (S) were designed and synthesized by a reflux …
Number of citations: 5 www.sciencedirect.com
OJ Jesumoroti, RM Beteck, LJ Legoabe - Drug Research, 2021 - thieme-connect.com
Number of citations: 4 www.thieme-connect.com
I Gultekin, E Ozkan, F Bakar‐Ates… - …, 2023 - Wiley Online Library
Bromodomains (BRDs) are key transcriptional regulators that control expression of genes. Dysfunction of BRDs has been associated with the development of aggressive tumors. BRDs …
J Yang, W Shi, W Chen, H Gao, Z Zhou… - The Journal of Organic …, 2021 - ACS Publications
The efficient couplings of diverse N-arylureas and gem-difluoromethylene alkynes have been realized via Rh(III)-catalyzed chemoselective C–H alkenylation and [5 + 1] annulation, …
Number of citations: 9 pubs.acs.org
PV Fish, P Filippakopoulos, G Bish… - Journal of medicinal …, 2012 - ACS Publications
The posttranslational modification of chromatin through acetylation at selected histone lysine residues is governed by histone acetyltransferases (HATs) and histone deacetylases (…
Number of citations: 237 pubs.acs.org
C Chung, AW Dean, JM Woolven… - Journal of medicinal …, 2012 - ACS Publications
Bromodomain-containing proteins are key epigenetic regulators of gene transcription and readers of the histone code. However, the therapeutic benefits of modulating this target class …
Number of citations: 217 pubs.acs.org
S Basu, S Middya, M Banerjee, R Ghosh… - European Journal of …, 2022 - Elsevier
STING mediates innate immune responses that are triggered by the presence of cytosolic DNA. Activation of STING to boost antigen recognition is a therapeutic modality that is currently …
Number of citations: 6 www.sciencedirect.com
L Marais - 2018 - North-West University …
Number of citations: 0

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